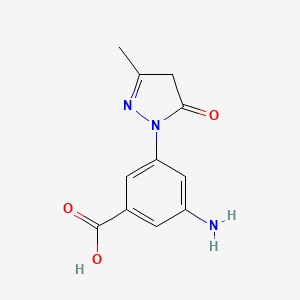
3-amino-5-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-5-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is a complex organic compound that features a pyrazole ring fused to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid typically involves the formation of the pyrazole ring followed by its attachment to the benzoic acid moiety. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with an appropriate benzoic acid derivative under acidic or basic conditions. The reaction conditions often include refluxing in solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-amino-5-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-amino-5-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-amino-5-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Shares a similar pyrazole and benzoic acid structure.
1-(4-Carboxyphenyl)-3-methyl-2-pyrazolin-5-one: Another compound with a pyrazole ring fused to a benzoic acid derivative.
Uniqueness
3-amino-5-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is unique due to the presence of both an amino group and a pyrazole ring, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-amino-5-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-6-2-10(15)14(13-6)9-4-7(11(16)17)3-8(12)5-9/h3-5H,2,12H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCUHCIEZOFGMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC(=CC(=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)ethenesulfonamide](/img/structure/B2944193.png)
![7-Oxabicyclo[2.2.1]heptan-1-ylmethanol](/img/structure/B2944198.png)
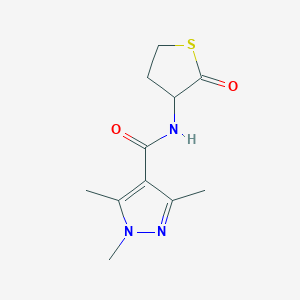
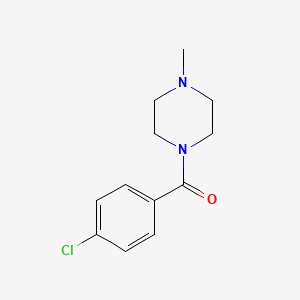
![2-[(3,4-Difluorophenoxy)methyl]morpholine;hydrochloride](/img/structure/B2944202.png)
![1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate](/img/structure/B2944204.png)
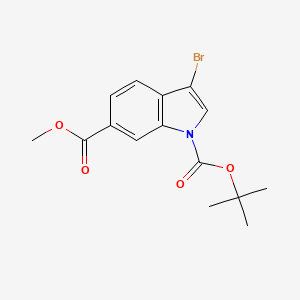
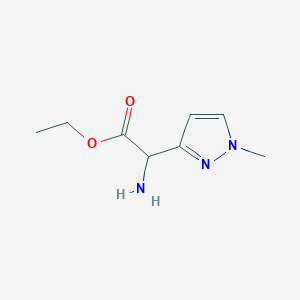
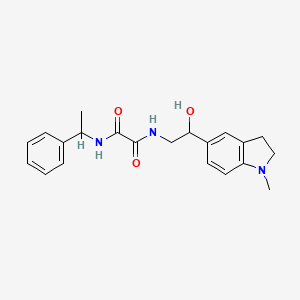
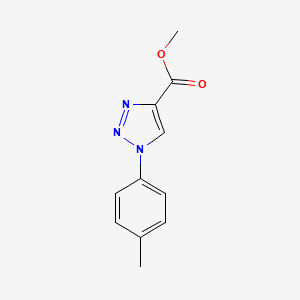
![3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride](/img/structure/B2944212.png)
![5-(5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid](/img/structure/B2944213.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide](/img/structure/B2944215.png)

